Chlorine Substitution: Mono- vs. Dichlorinated
Trametol (1) contains a single chlorine atom at the 3′ position of the phenyl ring, distinguishing it from its dichlorinated analog, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1,2-propanediol (2), which possesses an additional chlorine at the 5′ position [1]. This structural difference results in distinct mass spectral fragmentation patterns: Trametol exhibits a molecular ion at m/z 216 (M⁺) and fragment ions at m/z 173 and 171, whereas compound 2 shows a molecular ion at m/z 250 and fragment ions at m/z 205, 207, and 209, reflecting the presence of two chlorine atoms [1]. The retention times of the two compounds also differ significantly in GC/MS analysis [1].
| Evidence Dimension | Chlorine substitution pattern and mass spectral signature |
|---|---|
| Target Compound Data | Trametol (1): Monochlorinated at C-3′; molecular ion m/z 216 (M⁺); fragment ions m/z 173, 171 [1]. |
| Comparator Or Baseline | Compound 2: Dichlorinated at C-3′ and C-5′; molecular ion m/z 250 (M⁺); fragment ions m/z 205, 207, 209 [1]. |
| Quantified Difference | Additional chlorine atom in compound 2 alters molecular weight by +34 Da and generates a distinct isotope pattern (M, M+2, M+4) [1]. |
| Conditions | GC/MS analysis of EtOAc extracts from Bjerkandera sp. BOS55 culture fluid [1]. |
Why This Matters
The unique mass spectral fingerprint of Trametol enables unequivocal identification and quantification in complex biological matrices, preventing misassignment with its dichlorinated congener.
- [1] Swarts HJ, Verhagen FJM, Field JA, Wijnberg JBPA. Identification and Synthesis of Novel Chlorinated p-Anisylpropanoid Metabolites from Bjerkandera Species. J Nat Prod. 1998;61(9):1110-1114. View Source
